molecular formula C13H20OS B14436450 4-(Benzylsulfanyl)-2-methylpentan-2-ol CAS No. 74253-00-2

4-(Benzylsulfanyl)-2-methylpentan-2-ol

Cat. No.: B14436450
CAS No.: 74253-00-2
M. Wt: 224.36 g/mol
InChI Key: HIAGYHRSFKOKFV-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-methylpentan-2-ol is an organic compound characterized by a benzylsulfanyl group attached to a 2-methylpentan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-2-methylpentan-2-ol typically involves the reaction of benzyl mercaptan with 2-methylpentan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where benzyl mercaptan reacts with a suitable leaving group on the 2-methylpentan-2-ol molecule. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-2-methylpentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the alcohol group.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-2-methylpentan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets. For instance, in its antimalarial activity, the compound may inhibit the formation of β-hematin, a crucial process in the life cycle of the malaria parasite . The benzylsulfanyl group plays a significant role in binding to the target sites, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylsulfanyl)butan-2-ol
  • 4-(Benzylsulfanyl)pentan-2-ol
  • 4-(Benzylsulfanyl)hexan-2-ol

Uniqueness

4-(Benzylsulfanyl)-2-methylpentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzylsulfanyl group attached to a 2-methylpentan-2-ol backbone differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

CAS No.

74253-00-2

Molecular Formula

C13H20OS

Molecular Weight

224.36 g/mol

IUPAC Name

4-benzylsulfanyl-2-methylpentan-2-ol

InChI

InChI=1S/C13H20OS/c1-11(9-13(2,3)14)15-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3

InChI Key

HIAGYHRSFKOKFV-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)O)SCC1=CC=CC=C1

Origin of Product

United States

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